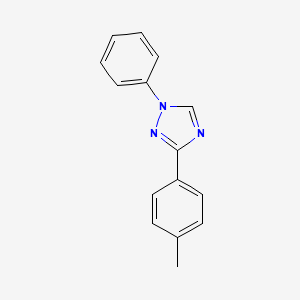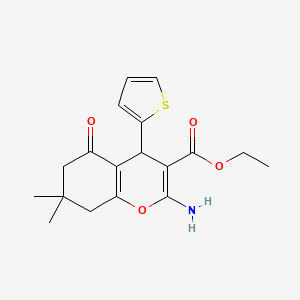
Imidazole, 4-heptadecafluorooctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 4-heptadecafluorooctyl- is a specialized derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The addition of the 4-heptadecafluorooctyl group introduces unique properties to the compound, making it valuable in various scientific and industrial applications. This compound is known for its stability, hydrophobicity, and potential use in surface treatments and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-heptadecafluorooctyl- typically involves the introduction of the heptadecafluorooctyl group to the imidazole ring. One common method is the nucleophilic substitution reaction where the imidazole ring is reacted with a heptadecafluorooctyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Imidazole, 4-heptadecafluorooctyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The heptadecafluorooctyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Heptadecafluorooctyl halide in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the heptadecafluorooctyl chain.
Scientific Research Applications
Imidazole, 4-heptadecafluorooctyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in coatings for medical devices.
Industry: Utilized in surface treatments and coatings to impart hydrophobic and oleophobic properties to materials.
Mechanism of Action
The mechanism of action of Imidazole, 4-heptadecafluorooctyl- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The heptadecafluorooctyl group enhances the compound’s ability to interact with lipid membranes and hydrophobic surfaces, making it effective in applications such as surface coatings and drug delivery.
Comparison with Similar Compounds
Imidazole: The parent compound with a simpler structure and different properties.
1-Methylimidazole: A methylated derivative with different reactivity and applications.
2-Phenylimidazole: A phenyl-substituted derivative with unique properties and uses.
Uniqueness: Imidazole, 4-heptadecafluorooctyl- stands out due to its highly hydrophobic heptadecafluorooctyl group, which imparts unique properties such as enhanced stability, hydrophobicity, and potential for use in specialized applications like surface treatments and coatings. This makes it distinct from other imidazole derivatives that lack such a long fluorinated chain.
Properties
CAS No. |
81769-56-4 |
|---|---|
Molecular Formula |
C11H3F17N2 |
Molecular Weight |
486.13 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-imidazole |
InChI |
InChI=1S/C11H3F17N2/c12-4(13,3-1-29-2-30-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30) |
InChI Key |
ZJGFRIPXEMYHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)

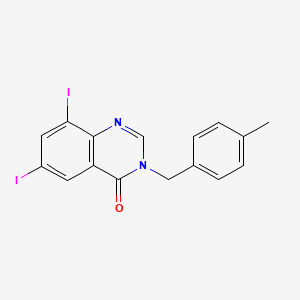
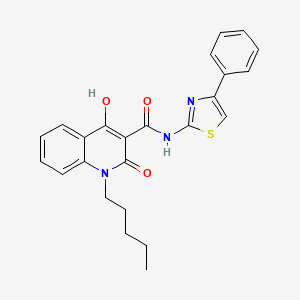
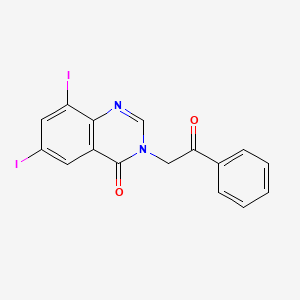


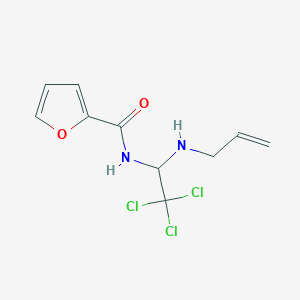

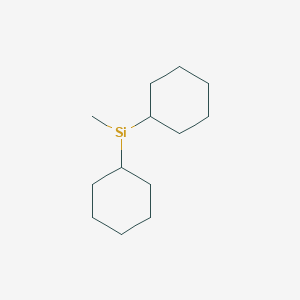
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
